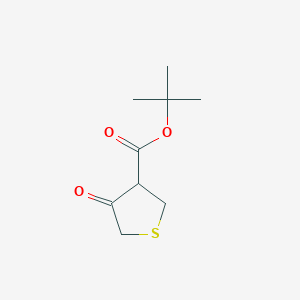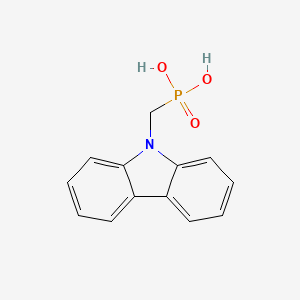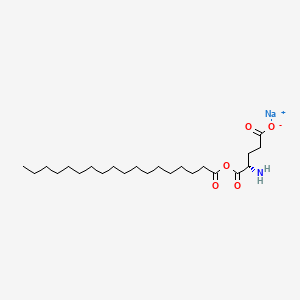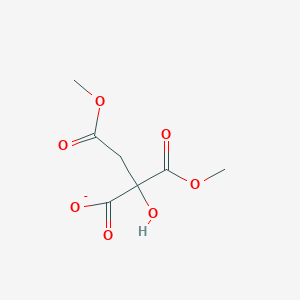
Sulfisozole sodium
Vue d'ensemble
Description
Applications De Recherche Scientifique
Detection of Sulfite in Food : Sodium sulfite (Na2SO3), a related compound to sulfisozole sodium, is extensively used as a food additive. A study by Duan et al. (2019) developed a novel near-infrared fluorescent probe for the rapid and sensitive detection of sulfite in food, highlighting its importance in food safety and quality control (Duan et al., 2019).
Chemical Synthesis Applications : Sodium hydrogen sulfite, a variant of this compound, has been used in chemical synthesis. Han et al. (2008) demonstrated its use in promoting the condensation of o-phenylenediamine with aromatic aldehydes to obtain 2-arylbenzimidazoles, showcasing its utility in organic synthesis (Han et al., 2008).
Photocatalytic Applications : Yuan et al. (2019) developed a visible-light-induced radical cascade cyclization of 2-isocyanoaryl thioethers using sodium sulfite, facilitating the synthesis of benzothiazoles containing fluorine atoms. This study demonstrates the role of sodium sulfite in photocatalytic processes (Yuan et al., 2019).
Environmental Applications : Sodium sulfite has been explored for environmental applications such as waste gas purification. Feng (2011) conducted a study on purifying formaldehyde-contained waste gas using sodium sulfite as the trickling liquid in a biological trickling filter, achieving high purification efficiency (Feng, 2011).
Medical Research : In the context of medical research, sodium sulfite has been investigated for its potential to mimic hypoxic stress in Caenorhabditis elegans. Jiang et al. (2011) demonstrated that sodium sulfite successfully induced hypoxic conditions, providing a model for studying hypoxic injury (Jiang et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJOTUZCTLKWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3,7-dinitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B3285115.png)







![3-[4-(1H-Benzoimidazol-2-yl)-furazan-3-ylamino]-propionitrile](/img/structure/B3285166.png)


![2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL](/img/structure/B3285193.png)
